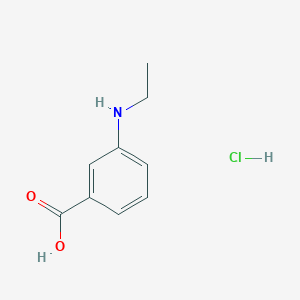

3-(Ethylamino)benzoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various methods such as heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid to prepare ethyl 3-(benzoylamino)-1H-indole-2-carboxylates . Another synthesis method includes the Knoevenagel condensation reaction, which was used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These methods could potentially be adapted for the synthesis of 3-(Ethylamino)benzoic acid;hydrochloride by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by IR-spectroscopy and supported by quantum chemical calculations . The geometry of these compounds is often characterized by intramolecular hydrogen bonds and specific torsion angles, which could be similar in the structure of 3-(Ethylamino)benzoic acid;hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes reactions such as hydrolysis, decarboxylation, and esterification . For example, the hydrolysis of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate afforded the corresponding carboxylic acid . The esterification of benzoic acid with 2-ethylhexanol was catalyzed by AMO-LDH-derived mixed oxides . These reactions provide a basis for understanding how 3-(Ethylamino)benzoic acid;hydrochloride might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and functional groups. For example, the presence of acid and base sites in the catalysts used for esterification affects the conversion rates of benzoic acid . The molecular structure, such as the conformation about the C=C bond, influences the crystallization and the antimicrobial and antioxidant activities of the compounds . These properties are crucial for understanding the behavior of 3-(Ethylamino)benzoic acid;hydrochloride in various environments and applications.

Wissenschaftliche Forschungsanwendungen

Receptor Binding Properties

- Substituted Benzamides as Dopamine-D2 Antagonists : Research on substituted benzamides like eticlopride highlights their ability to selectively block dopamine-D2 binding sites in the rat brain, making them valuable tools for studying dopamine-D2 receptors (Hall, Köhler, & Gawell, 1985). These compounds exhibit high affinity and selectivity, essential for understanding dopaminergic functions in the brain.

Chemical Synthesis and Characterization

- Synthetic Routes to Benzoic Acid Derivatives : Investigations into the synthesis and properties of various benzoic acid derivatives, including their dimerizations and chemical shifts in nuclear magnetic resonance spectra, contribute to the broader understanding of benzoic acid chemistry and its potential applications in creating new chemical entities (Sainsbury, 1975).

Biological Applications

- Fluorescence Probes for Reactive Oxygen Species : The development of novel fluorescence probes like HPF and APF for detecting highly reactive oxygen species in biological systems indicates the potential of benzoic acid derivatives in bioanalytical chemistry. These probes offer a reliable way to study oxidative stress and its implications in various diseases (Setsukinai et al., 2003).

Antimicrobial and Antiproliferative Properties

- Antimicrobial and Antitumor Activities : Studies on derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have demonstrated significant antimicrobial and antitumor activities, suggesting the therapeutic potential of benzoic acid derivatives in treating infections and cancer (Zarafu, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-(ethylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-10-8-5-3-4-7(6-8)9(11)12;/h3-6,10H,2H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNWALUUFNVGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylamino)benzoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)

![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)